Posaconazole is a broad-spectrum triazole antifungal agent. [] Its chemical name is 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one. [] While its primary application is in treating fungal infections, its unique properties make it a valuable tool in various scientific research domains.
Posaconazole inter-8 is a compound related to the antifungal agent posaconazole, which belongs to the class of triazole antifungals. It is primarily used in the prevention and treatment of invasive fungal infections, particularly in immunocompromised patients. The compound exhibits a broad spectrum of antifungal activity against various pathogens, including Aspergillus and Candida species.
Posaconazole was initially developed by Merck & Co., Inc. and has been marketed under various brand names, including Noxafil. The compound is synthesized through complex chemical processes involving several intermediates, which are crucial for its final formulation.
Posaconazole inter-8 is classified as an azole antifungal agent. This classification is based on its mechanism of action, which involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
The synthesis of posaconazole inter-8 involves multiple steps that utilize various chemical reactions and intermediates.
The process aims to produce posaconazole with high yield and purity while minimizing reaction time and by-products .
The molecular structure of posaconazole inter-8 is characterized by its complex ring system, which includes a triazole moiety.
The three-dimensional conformation allows for effective binding to fungal enzymes involved in ergosterol biosynthesis .
Posaconazole inter-8 undergoes several chemical reactions during its synthesis and when interacting with biological systems.
Posaconazole exerts its antifungal effects primarily through the inhibition of lanosterol demethylase, an enzyme critical in the ergosterol biosynthetic pathway.
Pharmacokinetic studies indicate that posaconazole achieves effective plasma concentrations necessary for clinical efficacy .
Posaconazole inter-8 has distinct physical and chemical properties that influence its formulation and effectiveness.
These properties are critical for developing effective dosage forms .
Posaconazole inter-8 has several scientific applications primarily related to its antifungal activity.
Posaconazole emerged as a critical advancement in antifungal therapy following intensive research to address limitations of earlier triazoles. Synthesized as a structural analog of itraconazole, its development focused on enhancing spectrum and bioavailability. Key modifications included fluorine substituents replacing chlorine and a furan ring instead of the dioxolane ring, optimizing binding to fungal lanosterol 14α-demethylase (CYP51) [5] [7]. Initially developed as SCH 56592, posaconazole received European approval in 2005 for refractory fungal infections, followed by U.S. FDA clearance in 2006 for prophylaxis in immunocompromised patients and treatment of oropharyngeal candidiasis [1] [9]. Subsequent formulations addressed bioavailability challenges: the delayed-release tablet (2013) and intravenous solution (2014) reduced interpatient variability and improved pharmacokinetic profiles [1] [2]. These innovations cemented posaconazole’s role in managing invasive mycoses resistant to older agents.
Table 1: Key Regulatory Milestones for Posaconazole
Year | Region | Indication | Formulation |
---|---|---|---|
2005 | EU | Salvage therapy for refractory aspergillosis, fusariosis, coccidioidomycosis | Oral suspension |
2006 | USA | Prophylaxis in neutropenic AML/MDS patients; oropharyngeal candidiasis | Oral suspension |
2013 | USA/EU | Refractory invasive fungal infections | Delayed-release tablet |
2014 | USA/EU | IV formulation for patients unable to tolerate oral therapy | Intravenous solution |
Posaconazole exhibits broad-spectrum activity against yeasts, molds, and dimorphic fungi, distinguishing it from earlier triazoles. Its efficacy spans:
Table 2: Comparative In Vitro Activity of Triazoles Against Filamentous Fungi
Pathogen | Posaconazole MIC90 (µg/mL) | Voriconazole MIC90 (µg/mL) | Itraconazole MIC90 (µg/mL) |
---|---|---|---|
Aspergillus fumigatus | 0.25 | 0.5 | 0.5 |
Mucor circinelloides | 1.0 | >8 | >8 |
Fusarium solani | 16 | 16 | >16 |
Scedosporium apiospermum | 2.0 | 1.0 | 4.0 |
Data compiled from global surveillance studies (2010–2017) [3]
Immunocompromised patients—particularly those with hematologic malignancies, transplant recipients, or advanced HIV—face high mortality from invasive fungal infections (IFIs). Triazoles like posaconazole revolutionized management through:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0